1-Isocyanato-2,4-dimethylbenzene
Overview
Description
It is primarily employed as a reactive building block in various chemical syntheses. The compound consists of a 2,4-dimethylbenzene ring with an isocyanate functional group (-N=C=O) attached to the first carbon.
Mechanism of Action
Target of Action
The primary target of 1-Isocyanato-2,4-dimethylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge and the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
It is known that the compound can undergo electrophilic aromatic substitution, which is a common reaction in organic chemistry .
Pharmacokinetics
It is known that the compound is a liquid at room temperature
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature of the environment can affect the rate of the reaction . .
Preparation Methods
1-Isocyanato-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods often involve the reaction of 2,4-dimethylaniline with phosgene under controlled conditions to produce the isocyanate .
Chemical Reactions Analysis
1-Isocyanato-2,4-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles to form ureas, carbamates, and other derivatives.
Addition Reactions: It can react with alcohols to form urethanes and with amines to form ureas.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common reagents and conditions used in these reactions include alcohols, amines, and catalysts such as dibutyltin dilaurate . Major products formed from these reactions include urethanes, ureas, and polyurethanes.
Scientific Research Applications
1-Isocyanato-2,4-dimethylbenzene is utilized in various scientific research applications, including:
Analytical Chemistry: It serves as a derivatizing agent for determining the presence and concentration of compounds like diisocyanates in air samples.
Material Science: The compound is used in the synthesis of polyurethanes, which are essential in the production of foams, coatings, and adhesives.
Biological Research: It is employed in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.
Comparison with Similar Compounds
1-Isocyanato-2,4-dimethylbenzene can be compared with other aromatic isocyanates, such as:
2,4-Toluene Diisocyanate (TDI): TDI is widely used in the production of polyurethane foams and coatings. It has two isocyanate groups, making it more reactive and suitable for polymerization reactions.
4,4’-Methylene Diphenyl Diisocyanate (MDI): MDI is another aromatic diisocyanate used in the production of polyurethanes. It has a higher molecular weight and different reactivity compared to this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for targeted chemical syntheses and applications in material science and analytical chemistry.
Properties
IUPAC Name |
1-isocyanato-2,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOBVYPFBJUOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409982 | |
Record name | 1-isocyanato-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51163-29-2 | |
Record name | 2,4-Dimethylphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51163-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-isocyanato-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isocyanato-2,4-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.